3-Chlorophenylmethylsulfone
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Overview
Description
3-Chlorophenylmethylsulfone is an organic compound with the molecular formula C7H7ClO2S. The compound is also known by its IUPAC name, 1-chloro-3-(methylsulfonyl)benzene .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chlorophenylmethylsulfone can be synthesized through several methods. One common method involves the oxidation of 3-chlorophenylmethylsulfide using an oxidizing agent such as hydrogen peroxide or sodium periodate . The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as sulfonylation of chlorobenzene followed by oxidation to achieve the desired sulfone .
Chemical Reactions Analysis
Types of Reactions
3-Chlorophenylmethylsulfone undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alkoxides, and thiolates.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chlorophenylmethylsulfone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chlorophenylmethylsulfone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chlorophenylmethylsulfide: The precursor to 3-chlorophenylmethylsulfone, differing by the oxidation state of the sulfur atom.
3-Chlorophenylmethylsulfoxide: An intermediate oxidation product between the sulfide and sulfone.
Phenylmethylsulfone: Lacks the chlorine substituent, leading to different reactivity and applications.
Uniqueness
The chlorine atom allows for further functionalization through substitution reactions, while the sulfone group provides stability and electron-withdrawing properties .
Properties
IUPAC Name |
1-chloro-3-[(3-chlorophenyl)methylsulfonylmethyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O2S/c15-13-5-1-3-11(7-13)9-19(17,18)10-12-4-2-6-14(16)8-12/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQSWSODTNAXTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CS(=O)(=O)CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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